molecular formula C4H5NO B8771358 2-Oxobutanenitrile CAS No. 4390-78-7

2-Oxobutanenitrile

Cat. No. B8771358
CAS RN: 4390-78-7
M. Wt: 83.09 g/mol
InChI Key: JQLHQBWQAFDAGK-UHFFFAOYSA-N
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Patent
US07723522B2

Procedure details

A 11.53 g (120 mmol) of 2-pyrimidone and 12.14 g (120 mmol) of triethylamine were dissolved in 50 ml of ethanol, and 11.23 g (110 mmol) of acetic anhydride was added dropwise thereto at 70° C. spending 1 hour. The reaction solution was cooled to room temperature and mixed with 8.31 g (100 mmol) of 2-oxobutyronitrile and 30.43 g (400 mmol) of ammonium acetate, and the resulting reaction solution was allowed to undergo the reaction at 80° C. for 4 hours. After completion of the reaction, this was cooled to room temperature, neutralized with 100 g (600 mmol) of 25% sodium hydroxide aqueous solution and then extracted twice with 40 ml of toluene. By concentrating the organic layer, 7.92 g (yield 67.1%) of the title compound was obtained (purity 99.1%, melting point 85-86° C.).
Quantity
11.53 g
Type
reactant
Reaction Step One
Quantity
12.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.23 g
Type
reactant
Reaction Step Two
Quantity
8.31 g
Type
reactant
Reaction Step Three
Quantity
30.43 g
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Yield
67.1%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:6]=[CH:5][CH:4]=NC1=O.C(N(CC)CC)C.C(OC(=O)C)(=O)C.O=[C:23]([CH2:26][CH3:27])[C:24]#[N:25].C([O-])(=O)C.[NH4+].[OH-].[Na+]>C(O)C>[C:24]([C:23]1[C:26]([CH3:27])=[CH:4][CH:5]=[CH:6][N:1]=1)#[N:25] |f:4.5,6.7|

Inputs

Step One
Name
Quantity
11.53 g
Type
reactant
Smiles
N1C(N=CC=C1)=O
Name
Quantity
12.14 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
11.23 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
8.31 g
Type
reactant
Smiles
O=C(C#N)CC
Name
Quantity
30.43 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction solution
CUSTOM
Type
CUSTOM
Details
the reaction at 80° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
this was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 40 ml of toluene
CONCENTRATION
Type
CONCENTRATION
Details
By concentrating the organic layer

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C1=NC=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 7.92 g
YIELD: PERCENTYIELD 67.1%
YIELD: CALCULATEDPERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.